PEP Inhibition vs. SNA-8073-B
In a direct comparative enzymatic assay, Fujianmycin B (SNA-8073A) and its stereoisomer SNA-8073-B were tested for inhibition of prolyl endopeptidase (PEP) from *Flavobacterium*. SNA-8073-B exhibited non-competitive inhibition with an IC50 of 8.9 µM. In stark contrast, Fujianmycin B showed no inhibitory activity even when tested at a concentration of 60 µM, over 6.7 times higher than the IC50 of its isomer [1]. This stark functional divergence, dictated solely by stereochemistry, highlights Fujianmycin B's specific utility as a negative control or a scaffold with no inherent PEP activity.
Isomer: IC50 8.9 µM
| Evidence Dimension | Prolyl Endopeptidase (PEP) Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 > 60 µM (No inhibition observed) |
| Comparator Or Baseline | SNA-8073-B: IC50 = 8.9 µM |
| Quantified Difference | > 6.7-fold difference in concentration required for inhibition; Fujianmycin B inactive at 60 µM |
| Conditions | In vitro enzymatic assay using Z-Gly-Pro-pNA as a substrate against Flavobacterium PEP. |
Why This Matters
This data is essential for researchers requiring a PEP-inactive angucycline control or a scaffold for structure-activity relationship (SAR) studies devoid of this specific off-target effect, making Fujianmycin B a critical and non-substitutable tool.
- [1] Kimura, K. I., Kanou, F., Koshino, H., Uramoto, M., & Yoshihama, M. (1997). SNA-8073-B, a new isotetracenone antibiotic inhibits prolyl endopeptidase. I. Fermentation, isolation and biological properties. The Journal of Antibiotics, 50(4), 291-296. View Source
